

In-Vitro Metabolism of N-Nitrosodiethanolamine (NDELA): A Technical Guide

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Compound of Interest

Compound Name: *N-Nitrosodiethanolamine-d8*

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Introduction

N-Nitrosodiethanolamine (NDELA) is a potent carcinogen found in various consumer products and industrial settings. Understanding its metabolic fate is crucial for assessing its toxicological risk. This technical guide provides an in-depth overview of the in-vitro metabolism of NDELA, focusing on the core metabolic pathways, enzymatic catalysis, and methodologies for its study. The information is compiled from peer-reviewed scientific literature to aid researchers in designing and interpreting in-vitro metabolism studies of this compound.

Core Metabolic Pathways

The in-vitro metabolism of N-Nitrosodiethanolamine (NDELA) primarily proceeds through two competing oxidative pathways: α -hydroxylation and β -oxidation. These pathways are catalyzed by different enzyme systems and lead to the formation of various metabolites, some of which are reactive and contribute to the genotoxicity of NDELA.

α -Hydroxylation

This pathway involves the oxidation of the carbon atom adjacent (alpha) to the nitroso group. This reaction is primarily mediated by the Cytochrome P450 enzyme, specifically CYP2E1[1]. The initial product, an unstable α -hydroxy nitrosamine, spontaneously decomposes to yield

glycolaldehyde and a 2-hydroxyethyldiazonium ion[1]. The latter is a reactive electrophile capable of forming DNA adducts, which is a critical step in the initiation of carcinogenesis[1].

β-Oxidation

This pathway involves the oxidation of the carbon atom at the beta position to the nitroso group. In rat liver microsomes, β-oxidation occurs at a rate approximately 1.5 times that of α-hydroxylation[1]. This pathway is initiated by alcohol dehydrogenase (ADH), which oxidizes one of the ethanol side chains of NDELA[2]. The resulting aldehyde can then cyclize to form the hemiacetal, N-nitroso-2-hydroxymorpholine (NHMOR)[1][3]. NHMOR is a significant metabolite and is itself mutagenic[3]. Further oxidation of the β-carbon can lead to the formation of N-nitroso(2-hydroxyethyl)(formylmethyl)amine (NHEFMA) and subsequently N-nitroso(2-hydroxyethyl)(carboxymethyl)amine (NHECMA)[4].

Enzymology of NDELA Metabolism

Several enzyme systems are involved in the in-vitro biotransformation of NDELA.

- **Cytochrome P450 (CYP) Enzymes:** CYP2E1 is strongly implicated as the primary enzyme responsible for the α-hydroxylation of NDELA[1]. This conclusion is supported by studies using CYP2E1 inducers and inhibitors[1].
- **Alcohol Dehydrogenase (ADH):** ADH plays a crucial role in the initial step of the β-oxidation pathway, converting NDELA to a reactive aldehyde intermediate[2]. This activation is dependent on the presence of NAD+[2].
- **Sulfotransferases (SULTs):** While not directly metabolizing NDELA, sulfotransferases may be involved in the further transformation of NDELA's metabolites. For instance, the cyclic hemiacetal NHMOR could potentially be a substrate for sulfation, leading to a more reactive sulfate conjugate.

Quantitative Data on NDELA In-Vitro Metabolism

The following tables summarize the available quantitative data on the in-vitro metabolism of NDELA. It is important to note that specific kinetic parameters such as K_m and V_{max} for NDELA metabolism by CYP2E1 are not extensively reported in the readily available literature.

Table 1: Relative Rates of NDELA Metabolic Pathways in Rat Liver Microsomes

Metabolic Pathway	Relative Rate	Reference
β -Oxidation	1.5	[1]
α -Hydroxylation	1.0	[1]

Table 2: Relative Oxidation Rates of NDELA and its Metabolites in Rat Liver Microsomes

Substrate	Product(s)	Relative Rate of Oxidation (compared to NDELA α -hydroxylation)	Reference
NDELA	Glycolaldehyde	1.0	[1]
NDELA	N-nitroso-2-hydroxymorpholine	1.5	[1]
Glycolaldehyde	Glyoxal	39	[1]
N-nitroso-2-hydroxymorpholine (NHMOR)	Glyoxal or Glycolaldehyde	3-6	[1]

Experimental Protocols

Detailed experimental protocols are essential for reproducible in-vitro metabolism studies. Below are generalized protocols for studying NDELA metabolism using rat liver microsomes and S9 fractions, based on common practices for nitrosamine metabolism assays.

Protocol 1: In-Vitro Metabolism of NDELA using Rat Liver Microsomes

1. Materials and Reagents:

- Rat liver microsomes (from induced or uninduced animals)

- N-Nitrosodiethanolamine (NDELA)
- NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Magnesium chloride (MgCl₂)
- Internal standard (for analytical quantification)
- Acetonitrile or other suitable organic solvent (for reaction termination)
- Analytical standards for expected metabolites (Glycolaldehyde, NHMOR, etc.)

2. Incubation Procedure:

- Prepare an incubation mixture containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system in a microcentrifuge tube.
- Add the desired concentration of rat liver microsomes (e.g., 0.5-1.0 mg/mL protein).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding NDELA at a relevant concentration (e.g., in the low μM to mM range, depending on the experimental goals).
- Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
- Vortex the samples and centrifuge to precipitate proteins.
- Transfer the supernatant for analysis.

3. Analytical Procedure (UPLC-MS/MS):

- **Chromatographic Separation:** Use a suitable UPLC column (e.g., C18) with a gradient elution program. A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- **Mass Spectrometric Detection:** Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for the specific transitions of NDELA and its metabolites.
 - Example MRM transition for NDELA: m/z 135.1 > 74.1[5]
- **Quantification:** Generate standard curves for NDELA and its metabolites to quantify their concentrations in the samples.

Protocol 2: In-Vitro Metabolism of NDELA using S9 Fraction

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolism[6][7].

1. Materials and Reagents:

- Rat liver S9 fraction
- N-Nitrosodiethanolamine (NDELA)
- Cofactor mix:
 - For Phase I: NADPH regenerating system
 - For Phase II (optional): Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation.
- Potassium phosphate buffer (pH 7.4)
- Magnesium chloride ($MgCl_2$)
- Internal standard

- Acetonitrile

2. Incubation Procedure:

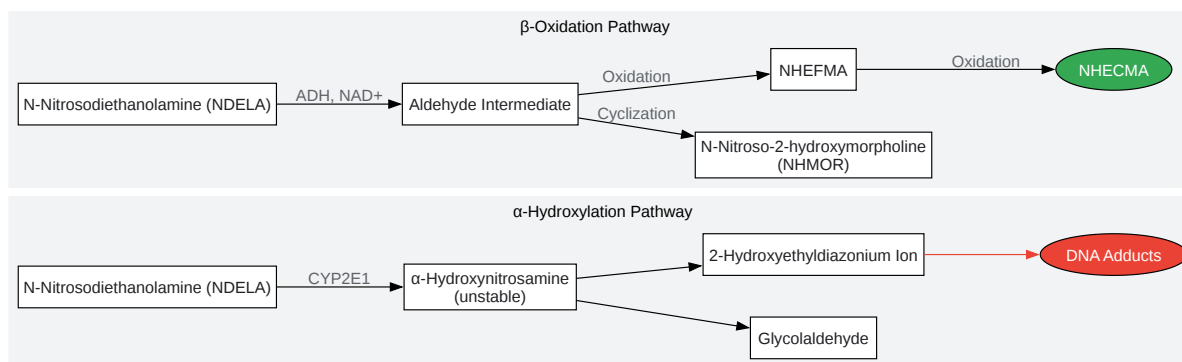
- Prepare an incubation mixture containing potassium phosphate buffer, MgCl_2 , and the desired cofactor mix.
- Add the S9 fraction to the mixture (e.g., 1-2 mg/mL protein).
- Pre-incubate at 37°C for 5 minutes.
- Initiate the reaction by adding NDELA.
- Follow the same incubation, termination, and sample processing steps as described in Protocol 1.

3. Analytical Procedure:

- The analytical procedure is the same as described in Protocol 1, with the potential inclusion of MRM transitions for Phase II metabolites if they are expected.

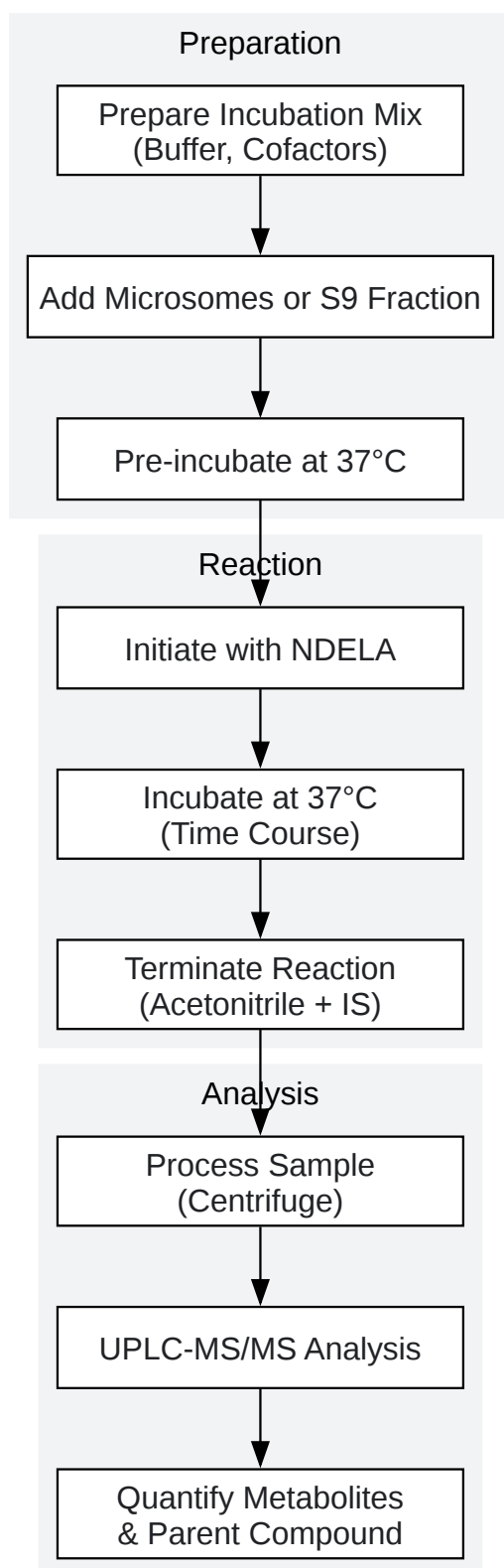
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and a general experimental workflow for in-vitro NDELA metabolism studies.



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Metabolic pathways of N-Nitrosodiethanolamine (NDELA).



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General workflow for in-vitro NDELA metabolism studies.

Conclusion

The in-vitro metabolism of N-Nitrosodiethanolamine is a complex process involving multiple enzymatic pathways that lead to the formation of both stable and reactive metabolites. The primary routes of metabolism are CYP2E1-mediated α -hydroxylation and ADH-initiated β -oxidation. While qualitative aspects of these pathways are well-documented, a significant gap exists in the literature regarding comprehensive quantitative data, particularly enzyme kinetic parameters. This guide provides a foundational understanding and detailed methodologies to aid researchers in further investigating the in-vitro metabolic fate of NDELA, which is essential for a thorough toxicological assessment. Future studies should focus on obtaining precise kinetic data to refine risk assessment models for this important environmental and consumer product contaminant.

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